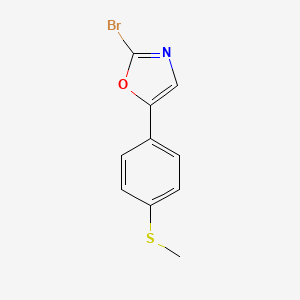

2-Bromo-5-(4-(methylthio)phenyl)oxazole

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Organic Chemistry

Oxazole derivatives, five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, are a cornerstone of modern medicinal chemistry and materials science. tandfonline.comnih.gov The oxazole scaffold is a key structural motif found in numerous natural products and synthetically developed molecules with a broad spectrum of biological activities. nih.gov These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and antidiabetic properties. nih.govnumberanalytics.com The versatility of the oxazole ring allows it to interact with a wide array of biological targets like enzymes and receptors through various non-covalent bonds, making it a privileged structure in drug discovery. tandfonline.comresearchgate.net

Beyond pharmaceuticals, oxazole-based compounds are utilized in agrochemicals as pesticides and herbicides and in materials science for the development of polymers with applications in optoelectronics. numberanalytics.com The structural and chemical diversity of oxazoles makes them not only valuable as bioactive agents but also as crucial building blocks and intermediates in the synthesis of more complex molecules. nih.govnumberanalytics.com

Structural Classification and Nomenclature of Substituted Oxazoles

Oxazole (C₃H₃NO) is an aromatic, five-membered heterocycle with oxygen at position 1 and nitrogen at position 3. tandfonline.comwikipedia.org This arrangement is specifically termed 1,3-oxazole. taylorandfrancis.com As a parent compound, it is a weakly basic liquid that is miscible with water and organic solvents. wikipedia.orgtaylorandfrancis.com

Substituted oxazoles are named based on the position and identity of the groups attached to the carbon and nitrogen atoms of the ring. The numbering of the ring atoms starts from the oxygen (position 1), proceeds to the nitrogen (position 3), and continues around the carbon atoms. The reactivity of these positions dictates the substitution patterns, with electrophilic substitution generally occurring at C5 and nucleophilic substitution at C2. tandfonline.comwikipedia.org

The broader class of oxazole-related compounds includes:

Isoxazoles : Isomers where the nitrogen atom is at position 2. wikipedia.org

Benzoxazoles : Structures where an oxazole ring is fused to a benzene (B151609) ring. wikipedia.org

Oxazolines (Dihydrooxazoles) : Partially reduced derivatives with one double bond in the ring. alliedacademies.org

Oxazolidines (Tetrahydrooxazoles) : Fully saturated analogs with no double bonds in the ring. wikipedia.org

The properties of the parent oxazole compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃H₃NO |

| Molar Mass | 69.06 g/mol |

| Density | 1.050 g/cm³ |

| Boiling Point | 69.5 °C |

| Acidity (pKa of conjugate acid) | 0.8 |

| Data for materials in their standard state (at 25 °C, 100 kPa). wikipedia.org |

Specific Focus: The Chemical Compound 2-Bromo-5-(4-(methylthio)phenyl)oxazole as a Research Target

The chemical compound this compound represents a specific, highly functionalized derivative within the oxazole family. Its structure combines three key features: a 2-bromo-substituted oxazole core, a phenyl ring at the 5-position, and a methylthio (-S-CH₃) group on the phenyl ring. While direct, extensive research on this exact molecule is not widely documented in available literature, its potential as a research target can be inferred from the known chemistry of its constituent parts.

Structural Features and Potential Reactivity:

2-Bromo-oxazole Moiety : The bromine atom at the C2 position is a significant feature. Halogenated oxazoles are valuable synthetic intermediates. mdpi.com The C2 position of the oxazole ring is susceptible to nucleophilic aromatic substitution, making the bromo group a good leaving group for introducing a variety of other functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgresearchgate.net Regiocontrolled synthesis methods have been developed to produce 2-bromooxazoles, highlighting their importance as building blocks. sci-hub.se

5-Aryl-oxazole Moiety : The presence of a phenyl group at the C5 position is common in many biologically active oxazoles. The synthesis of 2-phenyl-4,5-substituted oxazoles is a well-established area of research. researchgate.net The substitution on the phenyl ring can be modified to tune the electronic and steric properties of the molecule, which is a key strategy in drug design.

4-(methylthio)phenyl Group : The methylthio group (-S-CH₃), also known as a thiomethyl group, attached to the phenyl ring introduces a sulfur atom, which can influence the molecule's polarity, lipophilicity, and metabolic profile. The synthesis of related compounds, such as 5-(methylthio)-2-phenyloxazole-4-carboxylates, has been achieved using versatile templates like 4-bis(methylthio)methylene-2-phenyloxazol-5-one, which undergoes ring-opening and subsequent cyclization. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNOS |

|---|---|

Molecular Weight |

270.15 g/mol |

IUPAC Name |

2-bromo-5-(4-methylsulfanylphenyl)-1,3-oxazole |

InChI |

InChI=1S/C10H8BrNOS/c1-14-8-4-2-7(3-5-8)9-6-12-10(11)13-9/h2-6H,1H3 |

InChI Key |

SYBDESZEAFLTPP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CN=C(O2)Br |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 2 Bromo 5 4 Methylthio Phenyl Oxazole

Cross-Coupling Reactivity at the C-2 Bromo Position

The bromine atom at the C-2 position of the oxazole (B20620) ring is a key handle for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. This position is susceptible to the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

Scope and Limitations of Suzuki-Miyaura Coupling with Diverse Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or boronic ester, catalyzed by a palladium(0) complex. For 2-Bromo-5-(4-(methylthio)phenyl)oxazole, the C-2 bromo position serves as an excellent electrophilic partner for this transformation.

The scope of the Suzuki-Miyaura reaction at this position is broad, accommodating a variety of aryl and vinyl boronic acids. organic-chemistry.org The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) and a suitable solvent system like 1,4-dioxane/water. youtube.commasterorganicchemistry.com

Research Findings:

Electron-rich and Electron-poor Aryl Boronic Acids: The coupling generally proceeds in good to excellent yields with both electron-rich (e.g., those bearing methoxy (B1213986) or methyl groups) and electron-poor (e.g., those with nitro or trifluoromethyl groups) aryl boronic acids. researchgate.net This tolerance allows for the synthesis of a diverse library of 2-aryl-5-(4-(methylthio)phenyl)oxazoles.

Heteroaryl Boronic Acids: Heterocyclic boronic acids (e.g., pyridyl, thienyl) are also effective coupling partners, expanding the structural diversity of the products. researchgate.net

Vinyl Boronic Acids: Alkenyl groups can be introduced using vinyl boronic acids or their corresponding potassium trifluoroborate salts, leading to the formation of 2-vinyloxazole derivatives. lumenlearning.com

Limitations:

Steric Hindrance: A significant limitation is steric hindrance. Ortho-substituted aryl boronic acids may react more slowly or give lower yields compared to their para- or meta-substituted counterparts due to steric clash during the transmetalation step of the catalytic cycle. nih.gov In some cases, highly hindered substrates may fail to couple efficiently.

Homocoupling: A common side reaction is the homocoupling of the boronic acid to form a biaryl byproduct. This can often be minimized by carefully controlling reaction conditions, such as temperature and the choice of catalyst, ligand, and base. researchgate.net

Base-Sensitive Substrates: While the reaction is generally tolerant of many functional groups, substrates containing highly base-sensitive functionalities may require careful selection of a milder base to avoid degradation. organic-chemistry.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Facilitates oxidative addition and reductive elimination |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, 1,4-Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction |

| Boronic Acid | Arylboronic acids, Vinylboronic acids | Source of the new carbon-based substituent |

Other Carbon-Carbon Bond Forming Reactions (e.g., Negishi, Stille, Sonogashira)

Beyond the Suzuki coupling, the C-2 bromo position readily participates in other palladium-catalyzed C-C bond-forming reactions.

Negishi Coupling: This reaction involves the coupling of the bromo-oxazole with an organozinc reagent. wikipedia.org It is particularly useful for introducing alkyl, aryl, and vinyl groups. Negishi couplings can be advantageous due to the high reactivity and functional group tolerance of organozinc reagents, which can often be prepared in situ. organic-chemistry.orgyoutube.com Palladium or nickel catalysts are typically employed. wikipedia.org

Stille Coupling: The Stille reaction uses an organotin (stannane) reagent as the coupling partner. wikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups, and the organotin reagents are stable to air and moisture. libretexts.orgorganic-chemistry.org A significant drawback, however, is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org The reaction is effective for coupling aryl, heteroaryl, and vinyl stannanes. libretexts.org

Sonogashira Coupling: To introduce an alkyne moiety at the C-2 position, the Sonogashira coupling is the premier method. wikipedia.org This reaction couples the bromo-oxazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds and provides access to arylalkyne structures. libretexts.org

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S)

The versatility of the C-2 bromo substituent extends to the formation of bonds between carbon and heteroatoms, significantly broadening the synthetic utility of the parent molecule.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples aryl halides with primary or secondary amines to form aryl amines. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a wide variety of amine-based substituents at the C-2 position of the oxazole ring. The process typically requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide. wikipedia.orgresearchgate.net

C-O Bond Formation (Ullmann Condensation): The formation of aryl ethers at the C-2 position can be achieved via the Ullmann condensation, which involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.org This reaction is traditionally mediated by stoichiometric amounts of copper at high temperatures, but modern protocols often use catalytic amounts of copper or palladium with specific ligands under milder conditions. wikipedia.orgmdpi.com

C-S Bond Formation: Similarly, C-S bonds can be formed through copper- or palladium-catalyzed coupling reactions with thiols. The Ullmann-type reaction with a thiol or thiolate salt provides a direct route to 2-(arylthio)oxazoles. wikipedia.org

Reactivity of the Oxazole Ring System and its Substituents

The reactivity of the molecule is not confined to the C-2 bromo position. The phenyl ring and the methylthio group also offer sites for further chemical modification.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of substitution on the ring is governed by the directing effects of the existing substituents: the methylthio group (-SMe) and the 5-oxazolyl group.

Directing Effects:

Methylthio Group (-SMe): The sulfur atom's lone pairs can donate electron density to the ring through resonance, making the -SMe group an activating, ortho, para-director. libretexts.org

5-Oxazolyl Group: The oxazole ring connected at its C-5 position is also generally considered an ortho, para-directing group. pearson.com

Since these two groups are situated para to each other on the phenyl ring, their directing effects reinforce each other. Both groups direct incoming electrophiles to the positions ortho to the methylthio group (which are also the positions meta to the oxazolyl group). Therefore, electrophilic substitution is strongly favored at the carbons adjacent to the methylthio substituent. organicchemistrytutor.comyoutube.com

Transformations Involving the Methylthio Group (e.g., Oxidation to Methylsulfonyl, Nucleophilic Displacement)

The methylthio group (-SMe) is a versatile functional group that can undergo several important transformations.

Oxidation to Methylsulfinyl and Methylsulfonyl: The sulfur atom of the methylthio group can be readily oxidized. Treatment with one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate, will convert the sulfide (B99878) to the corresponding methylsulfinyl group (a sulfoxide). Further oxidation with a stronger agent or excess of the oxidizing agent yields the methylsulfonyl group (a sulfone). This transformation is significant as it dramatically alters the electronic properties of the substituent, converting the electron-donating -SMe group into the strongly electron-withdrawing -SO₂Me group.

Nucleophilic Displacement: Direct nucleophilic aromatic substitution (SɴAr) to displace the methylthio group is generally difficult. libretexts.org Such reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions. lumenlearning.comwikipedia.orglibretexts.org Since the phenyl ring in the title compound lacks such strong activation, displacement of the methylthio group by a nucleophile is not a facile process under standard SɴAr conditions.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-aryl-5-(4-(methylthio)phenyl)oxazoles |

| 2-vinyloxazoles |

| 2-(arylthio)oxazoles |

| 1,4-dioxane |

| Toluene |

| Dimethylformamide (DMF) |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| Pd(OAc)₂ (Palladium(II) acetate) |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| K₂CO₃ (Potassium carbonate) |

| Cs₂CO₃ (Cesium carbonate) |

| K₃PO₄ (Potassium phosphate) |

| Sodium tert-butoxide |

| CuI (Copper(I) iodide) |

| Triethylamine |

| Diisopropylamine |

| meta-chloroperoxybenzoic acid (m-CPBA) |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound is fundamentally dictated by the inherent reactivity of the oxazole ring and the influence of its substituents. The regioselectivity of its reactions, particularly in metal-catalyzed cross-coupling, is primarily centered on the highly reactive carbon-bromine bond at the C2 position.

The oxazole ring is an electron-deficient aromatic system. In halogenated oxazoles, the reactivity towards nucleophilic substitution and cross-coupling reactions is significantly influenced by the position of the halogen. Generally, the order of reactivity for halogens on the oxazole ring is C2 > C5 > C4 for nucleophilic substitution. tandfonline.com For palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a critical factor, with the C-Br bond being significantly more reactive than C-Cl or C-H bonds under typical conditions. This inherent reactivity profile makes the C2-bromo position the primary site for derivatization.

Studies on related halo-heterocycles consistently demonstrate the preferential reaction at the carbon-bromine bond over other potential reaction sites. For instance, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of substrates containing both bromo and chloro substituents, the C-Br bond undergoes oxidative addition to the palladium catalyst much more readily than the C-Cl bond. This principle strongly suggests that in this compound, palladium-catalyzed reactions will selectively occur at the C2 position, leaving the C4 position of the oxazole and the C-H bonds of the phenyl ring intact.

While direct C-H functionalization has emerged as a powerful tool in organic synthesis, in the context of this compound, the presence of the C-Br bond would likely preclude C-H activation at other sites under most standard cross-coupling conditions. The oxidative addition to the C-Br bond is a much lower energy pathway. However, under specific catalytic systems designed for C-H activation, competition between C-Br and C-H functionalization could potentially be observed, though such studies on this specific molecule have not been reported.

There is currently no available research that indicates any stereoselectivity in the derivatization reactions of this compound. Stereoselectivity would become a relevant consideration if a derivatization reaction were to introduce a new chiral center, for example, through the addition of a substituent with a stereocenter or by creating a chiral axis. As the primary reactions of this compound involve substitution at the C2 position, which does not typically generate a new stereocenter, stereoselectivity is not a commonly discussed aspect of its reactivity.

The following table summarizes the expected regioselectivity in the derivatization of this compound based on general principles of heterocyclic chemistry.

| Reaction Type | Reagent/Catalyst | Expected Major Product | Regioselectivity |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-5-(4-(methylthio)phenyl)oxazole | Highly selective for the C2 position |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 2-Alkynyl-5-(4-(methylthio)phenyl)oxazole | Highly selective for the C2 position |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 2-Amino-5-(4-(methylthio)phenyl)oxazole | Highly selective for the C2 position |

| Stille Coupling | Organostannane, Pd catalyst | 2-Substituted-5-(4-(methylthio)phenyl)oxazole | Highly selective for the C2 position |

Table 1. Predicted Regioselectivity in Common Cross-Coupling Reactions

Mechanistic Investigations of Oxazole Formation and Transformation

Elucidation of Reaction Mechanisms in Substituted Oxazole (B20620) Synthesis

The construction of the oxazole core from acyclic precursors is a cornerstone of heterocyclic chemistry. The specific mechanism of ring closure is highly dependent on the starting materials and reagents employed.

Two prominent mechanistic paradigms in oxazole synthesis are pericyclic reactions, such as [3+2] cycloadditions, and intramolecular cyclizations, which can be classified by Baldwin's rules, for example, as 5-endo-dig cyclizations.

[3+2] Cycloadditions: This powerful class of reactions involves the combination of a three-atom component with a two-atom component to form a five-membered ring. In oxazole synthesis, this often involves a 1,3-dipole. A classic example is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a C2N1 three-atom synthon. nih.govmdpi.com The reaction with an aldehyde, such as 4-(methylthio)benzaldehyde (B43086), proceeds through the initial deprotonation of TosMIC, followed by nucleophilic addition to the aldehyde. The resulting intermediate undergoes a subsequent intramolecular cyclization, where the hydroxy group attacks the isocyanide carbon, forming an oxazoline (B21484) intermediate. The final step is the base-mediated elimination of p-toluenesulfinic acid (TosH) to yield the aromatic 5-substituted oxazole. nih.govmdpi.com

Another variant of the [3+2] cycloaddition involves the reaction of 2H-azirines with aldehydes under visible-light photoredox catalysis. acs.org In this process, the 2H-azirine is oxidized to a 2-azaallenyl radical cation, which then reacts with the aldehyde in a cycloaddition/oxidative aromatization sequence to furnish the multisubstituted oxazole. acs.org Nitrile ylides also serve as key 1,3-dipoles in [3+2] cycloadditions to construct oxazole rings. rsc.org

5-endo-dig Cyclization: This type of cyclization is characterized by an intramolecular attack of a nucleophile on a triple bond, where the new bond forms inside the newly forming five-membered ring. The synthesis of oxazoles from N-propargylamides is a prime example. organic-chemistry.org In the presence of a transition metal catalyst (e.g., gold, palladium) or a strong base, the amide oxygen can act as the nucleophile, attacking the alkyne carbon. This pathway is particularly relevant for forming 2,5-disubstituted oxazoles. The regioselectivity of the cyclization can be influenced by the substitution on the alkyne and the reaction conditions. organic-chemistry.org

The formation of the oxazole ring often proceeds through high-energy, transient intermediates that are generated in situ and consumed in subsequent, rapid steps.

Carbenes: Metal-stabilized carbenes, particularly rhodium carbenes, are versatile intermediates for oxazole synthesis. acs.orgnih.gov Generated from the reaction of a diazo compound (e.g., an α-diazo-β-ketoester) with a dirhodium catalyst, the resulting carbene can react with amides or nitriles. nih.govresearchgate.net With amides, the reaction can proceed via N-H insertion followed by cyclodehydration. nih.gov Alternatively, reaction with a nitrile can lead to the formation of a nitrile ylide, which then undergoes cyclization. The choice of rhodium catalyst can have a profound impact on the regioselectivity of the final product. nih.gov Copper carbenoids, generated from iodonium (B1229267) ylides, also serve as key intermediates in annulation cascades to produce oxazoles. researchgate.net

Nitrilium Ions: These electrophilic species, characterized by a C≡N⁺R group, are potent intermediates in heterocyclic synthesis. researchgate.netrsc.org They can be generated in several ways, including the reaction of nitriles with strong electrophiles or the dehydration of amides. researchgate.netvu.nl Once formed, the nitrilium ion is susceptible to nucleophilic attack. Intramolecular trapping by a suitably positioned nucleophile is a common strategy for constructing five-membered rings like oxazoles. vu.nlrsc.org For instance, the reaction of a nitrile with an α-hydroxy ketone can proceed through a nitrilium ion intermediate that is subsequently trapped by the hydroxyl group to initiate ring closure.

Ylides: Ylides are neutral molecules containing a formal positive and a formal negative charge on adjacent atoms. In oxazole synthesis, nitrile ylides, azomethine ylides, and phosphorus ylides are particularly important.

Nitrile Ylides: These are highly reactive 1,3-dipoles that can be generated from various precursors and serve as key intermediates in cycloaddition reactions. rsc.org A modern approach involves the visible-light-induced reaction of iodonium-phosphonium hybrid ylides with nitriles and carboxylic acids, where a photo-generated α-phosphonium carbene reacts with the nitrile to form a P/N hybrid ylide, which then cyclizes. rsc.org

Azomethine Ylides: These can be generated from the electrocyclic ring-opening of oxazolines, which are themselves derived from the alkylation of an oxazole. nih.govacs.org The resulting azomethine ylide can then undergo an intramolecular [3+2] cycloaddition to construct more complex, fused ring systems. nih.govacs.org

Enolates: Enolates, the conjugate bases of carbonyl compounds, are powerful nucleophiles. masterorganicchemistry.com While less common as the primary ring-forming species in de novo oxazole synthesis, they are crucial intermediates in the functionalization of pre-existing oxazole-containing structures. For example, 2-acylmethyl-2-oxazolines exist in tautomeric equilibrium with their enol form. rsc.orgnih.gov Deprotonation of these species generates a stable enolate that can chelate to transition metals, demonstrating their potential as nucleophilic intermediates in further synthetic transformations. rsc.orgnih.gov Deprotonation of an oxazole at the C2 position can also lead to a ring-opened enolate-isonitrile equilibrium. wikipedia.org

Mechanistic Aspects of Regiocontrolled Lithiation in Bromooxazole Synthesis

For the synthesis of specifically substituted bromooxazoles, such as 2-Bromo-5-(4-(methylthio)phenyl)oxazole, direct bromination is often unselective. A more precise and powerful method involves regiocontrolled lithiation followed by electrophilic trapping with a bromine source. researchgate.netresearchgate.net The oxazole ring has acidic protons, with the C2 proton being the most acidic, followed by C5 and then C4. researchgate.netresearchgate.net

The mechanism hinges on the directed deprotonation of the oxazole ring using a strong organolithium base, typically n-butyllithium (n-BuLi).

Direct C2 Lithiation: In an unsubstituted oxazole, treatment with n-BuLi at low temperatures (e.g., -78 °C) selectively removes the proton at the C2 position due to its higher acidity. sci-hub.se The resulting 2-lithiooxazole is then quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) or N-bromosuccinimide (NBS), to yield the 2-bromooxazole (B165757). researchgate.netsci-hub.se

Directed C5 Lithiation: To achieve lithiation at the C5 position, the more acidic C2 position must first be blocked. This is commonly done using a bulky protecting group like triisopropylsilyl (TIPS). sci-hub.seresearchgate.net The oxazole is first treated with n-BuLi and then with TIPS-Cl or TIPS-OTf to install the silyl (B83357) group at C2. A subsequent lithiation with n-BuLi will now occur regioselectively at the C5 position. Trapping this C5-lithiated intermediate with an electrophilic bromine source yields the 5-bromo-2-TIPS-oxazole. The TIPS group can then be removed under acidic conditions to give the 5-bromooxazole (B1343016). sci-hub.se

This regiocontrolled strategy allows for the precise synthesis of isomers that would be inaccessible otherwise. For a target like this compound, one could envision starting with 5-(4-(methylthio)phenyl)oxazole and performing a direct lithiation-bromination at the C2 position. researchgate.net

Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Cross-Couplings

Bromooxazoles are exceptionally useful building blocks for creating more complex molecules via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netresearchgate.nettandfonline.com This allows for the formation of a carbon-carbon bond between the bromooxazole and an organoboron compound. The synthesis of this compound could alternatively be envisioned via a Suzuki coupling of 2,5-dibromooxazole with one equivalent of 4-(methylthio)phenylboronic acid.

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling, typically mediated by a Palladium(0) catalyst, involves three key steps: researchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromooxazole (e.g., 2,5-dibromooxazole). This is often the rate-determining step and results in a Pd(II) intermediate. researchgate.net

Transmetalation: The organoboron reagent (e.g., 4-(methylthio)phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Ligand Effects: The ligands coordinated to the palladium center play a crucial role in the efficiency and scope of the reaction. They influence the catalyst's stability, solubility, and reactivity. Electron-rich, bulky phosphine (B1218219) ligands are commonly employed.

| Catalyst/Precursor | Ligand | Base | Typical Outcome | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Na₂CO₃ or K₂CO₃ | Standard, effective for many aryl couplings. | researchgate.netresearchgate.net |

| Pd₂(dba)₃ | Tri(2-furyl)phosphine | NaOtBu | Used in coupling of N-propargylamides with aryl iodides. | organic-chemistry.org |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Highly active system for challenging couplings, including those with chloroarenes. | nih.gov |

The choice of ligand can affect the rate of both oxidative addition and reductive elimination. Bulky ligands can promote reductive elimination, while electron-donating ligands can accelerate oxidative addition. The proper choice of catalyst and ligand system is therefore critical for achieving high yields in the synthesis of complex biaryl structures involving an oxazole core. nih.gov

Influence of Reaction Conditions (Solvent, Temperature, Additives) on Mechanistic Outcomes

Reaction conditions are not merely passive parameters but active contributors that can steer a reaction down a specific mechanistic pathway, influencing selectivity and yield.

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the application of one-dimensional and two-dimensional NMR techniques, it is possible to map out the carbon and proton framework of a molecule, confirming connectivity and spatial relationships between atoms.

Advanced 1D NMR techniques provide more specific structural information than standard proton (¹H) and carbon-¹³ (¹³C) NMR. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) groups. For 2-Bromo-5-(4-(methylthio)phenyl)oxazole, a DEPT-135 experiment would show the methylthio (-SCH₃) and any methine protons on the phenyl and oxazole (B20620) rings as positive signals, while methylene groups, if present, would appear as negative signals. Quaternary carbons, such as the C2 and C5 carbons of the oxazole ring and the ipso-carbons of the phenyl ring, would be absent in DEPT spectra.

Nuclear Overhauser Effect (NOE) difference spectroscopy would be employed to establish through-space proximities between specific protons. For instance, irradiation of the methylthio protons could show an NOE enhancement to the ortho-protons on the phenyl ring, confirming their spatial relationship.

Interactive Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (oxazole) | ~7.5 | s | - |

| Phenyl H (ortho to oxazole) | ~7.8 | d | ~8.5 |

| Phenyl H (meta to oxazole) | ~7.3 | d | ~8.5 |

| -SCH₃ | ~2.5 | s | - |

Interactive Table 2: Hypothetical ¹³C NMR and DEPT-135 Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | DEPT-135 |

| C2 (oxazole) | ~145 | Quaternary (absent) |

| C4 (oxazole) | ~125 | CH (positive) |

| C5 (oxazole) | ~150 | Quaternary (absent) |

| Phenyl C (ipso, attached to oxazole) | ~128 | Quaternary (absent) |

| Phenyl CH (ortho to oxazole) | ~127 | CH (positive) |

| Phenyl CH (meta to oxazole) | ~130 | CH (positive) |

| Phenyl C (ipso, attached to -SCH₃) | ~140 | Quaternary (absent) |

| -SCH₃ | ~15 | CH₃ (positive) |

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the same spin system. For the target molecule, COSY would show correlations between the adjacent protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the phenyl and oxazole rings, as well as the methylthio group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different spin systems and identifying quaternary carbons. For example, the proton on the oxazole ring (H4) would be expected to show correlations to the C2 and C5 carbons of the oxazole ring, as well as the ipso-carbon of the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): Similar to NOE difference spectroscopy, NOESY is a 2D experiment that maps all through-space proton-proton interactions, providing a comprehensive picture of the molecule's three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₀H₈BrNOS), the presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). Fragmentation analysis would provide further structural information by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Interactive Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ (with ⁷⁹Br) | 268.9564 | (not available) |

| [M+2]⁺ (with ⁸¹Br) | 270.9544 | (not available) |

X-ray Crystallography for Definitive Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice. This would confirm the planar nature of the oxazole and phenyl rings and determine their relative orientation.

Interactive Table 4: Anticipated X-ray Crystallography Parameters for this compound

| Parameter | Expected Value |

| Crystal System | (not available) |

| Space Group | (not available) |

| Unit Cell Dimensions | (not available) |

| Bond Lengths (Å) | C-Br: ~1.90, C-S: ~1.75, C=N: ~1.35, C-O: ~1.37 |

| Bond Angles (°) | Angles within rings: ~108-120 |

Vibrational Spectroscopy (e.g., Raman, FTIR) for Key Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra would be expected to show characteristic absorption or scattering bands for the C-Br stretch, C=N and C=C stretching vibrations of the oxazole and phenyl rings, C-S stretching of the methylthio group, and various C-H bending and stretching modes. These techniques can also offer insights into the conformational properties of the molecule.

Interactive Table 5: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| C=N (oxazole) | Stretch | 1650-1550 |

| C=C (aromatic/oxazole) | Stretch | 1600-1450 |

| C-O-C (oxazole) | Asymmetric Stretch | 1250-1150 |

| C-Br | Stretch | 700-500 |

| C-S | Stretch | 700-600 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller-Plesset Perturbation Theory (MP2))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are widely used to study oxazole (B20620) derivatives, offering a balance between accuracy and computational cost. irjweb.comnih.gov

The electronic properties of 2-Bromo-5-(4-(methylthio)phenyl)oxazole are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ajchem-a.comyoutube.com A smaller energy gap generally implies higher reactivity. irjweb.com

DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine these electronic parameters. irjweb.comajchem-a.com For this compound, the HOMO is expected to be predominantly localized on the electron-rich 4-(methylthio)phenyl substituent, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient 2-bromo-oxazole moiety, with significant contributions from the bromine atom, which acts as an electron-withdrawing group.

The calculated HOMO-LUMO gap and related electronic properties provide quantitative measures of the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.4 eV | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy | -1.9 eV | Related to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates chemical reactivity and kinetic stability. ajchem-a.com |

| Chemical Potential (µ) | -4.15 eV | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | 2.25 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.82 eV | Quantifies the electrophilic nature of the compound. irjweb.com |

Note: These values are illustrative and based on typical results for similar substituted oxazole structures from DFT calculations.

The shapes of these orbitals are crucial. The HOMO's location on the phenyl ring suggests that initial electrophilic attacks would likely occur at this site. The LUMO's distribution over the bromo-oxazole ring indicates that this part of the molecule is susceptible to nucleophilic attack, particularly at the C2 position, which is common for halogenated oxazoles. pharmaguideline.com

Computational chemistry is instrumental in mapping the reaction pathways for the synthesis of substituted oxazoles. Syntheses like the Robinson-Gabriel, Fischer, or Van Leusen reactions involve several steps, including cyclization and dehydration. pharmaguideline.comwikipedia.orgnih.gov

DFT calculations can model the potential energy surface of these reaction mechanisms. This involves:

Identifying Intermediates: Locating stable structures that exist between the reactant and product stages.

Transition State (TS) Analysis: Finding the highest energy point along the reaction coordinate for each step. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies (Ea): Determining the energy barrier (the difference in energy between the reactants and the transition state) for each step, which helps in predicting reaction rates and identifying the rate-determining step.

For instance, in a potential synthesis of this compound, theoretical studies could elucidate the mechanism of bromination at the C2 position or the cyclization process to form the oxazole ring. By analyzing the transition states, chemists can understand the steric and electronic factors that favor the formation of the desired product over potential side products.

The oxazole ring is classified as an aromatic heterocycle, possessing a delocalized π-electron system that contributes to its stability. numberanalytics.comtaylorandfrancis.com However, its aromaticity is considered modest compared to benzene (B151609), making it susceptible to certain types of reactions like cycloadditions. taylorandfrancis.comresearchgate.net

Computational methods can quantify the aromaticity of the oxazole ring in this compound using descriptors such as:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character.

Aromatic Stabilization Energy (ASE): This calculates the energy difference between the cyclic, delocalized system and a hypothetical, non-aromatic analogue.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the motion and interactions of atoms over time. This provides a dynamic picture of the molecule's behavior.

The structure of this compound is not static. There is significant conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and oxazole rings. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations (i.e., those with the lowest energy). nih.govmdpi.com

The key parameter in this analysis is the dihedral angle (or torsion angle) between the two rings. The simulation would reveal the energy profile as this angle is rotated, highlighting energy minima and the barriers to rotation between them. It is expected that a non-planar conformation, where the two rings are twisted relative to each other, would be favored to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

Table 2: Illustrative Conformational Energy Profile of this compound

| Conformation | Dihedral Angle (Phenyl-Oxazole) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | ~45° / ~315° | 0.0 | 75 |

| Local Minimum | ~135° / ~225° | 1.5 | 20 |

| Transition State (Planar) | 0° / 180° | > 4.0 | < 5 |

Note: Data are illustrative, based on typical findings for similar bi-aryl heterocyclic systems.

These simulations show that the molecule spends most of its time in or near the lowest energy conformations, which has implications for how it interacts with other molecules, such as biological receptors or catalysts.

MD simulations are highly effective for studying how this compound interacts with its environment, which is crucial for understanding its behavior in solution during a chemical reaction. mdpi.com

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, or toluene), one can observe how the solvent organizes around the solute. This provides insights into solubility and how the solvent might stabilize or destabilize certain conformations or transition states, thereby influencing reaction outcomes.

Catalyst-Substrate Interactions: In a catalyzed synthesis, MD simulations can model the process of the substrate binding to the catalyst. ntu.edu.iq This allows for the study of the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) that hold the complex together and orient the substrate for the reaction. This is particularly relevant for understanding the efficiency and selectivity of catalysts used in modern organic synthesis, such as those based on transition metals.

Mechanistic Insights Derived from Computational Modeling

Computational modeling, particularly through DFT calculations, offers profound insights into the reaction mechanisms involving heterocyclic compounds. For a molecule such as this compound, computational studies could illuminate various aspects of its synthesis and reactivity.

Synthesis Mechanisms: The formation of the oxazole ring is a key synthetic step. DFT calculations can be employed to model the reaction pathways of common oxazole syntheses, such as the Robinson-Gabriel synthesis or others involving cyclization precursors. nih.govacs.org These models can determine the transition state energies, activation barriers, and the thermodynamic stability of intermediates, thereby clarifying the most probable reaction mechanism. For instance, in the synthesis of oxazolones, DFT has been used to study the mechanism of bimetallic catalyst-catalyzed reactions, identifying the rate-determining steps and the role of different catalytic species. nih.gov

Reactivity and Reaction Pathways: Computational models can predict the reactivity of this compound in various chemical reactions.

Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location points to sites of nucleophilic attack. For similar heterocyclic compounds, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. irjweb.com Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the oxazole ring, as well as the sulfur atom of the methylthio group, would be expected to be electron-rich regions.

While no specific mechanistic studies for this compound were found, the table below illustrates the type of data that would be generated from a computational analysis of its reactivity, based on methodologies applied to other oxazole derivatives.

| Computational Method | Parameter | Predicted Insight for this compound (Illustrative) |

| DFT (e.g., B3LYP/6-31G) | HOMO Energy | Indicates the propensity to donate electrons. |

| DFT (e.g., B3LYP/6-31G) | LUMO Energy | Indicates the propensity to accept electrons. |

| DFT (e.g., B3LYP/6-31G) | HOMO-LUMO Gap (ΔE) | Relates to the chemical reactivity and stability of the molecule. |

| DFT (e.g., B3LYP/6-31G) | Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. researchgate.net For this compound, theoretical calculations could predict the chemical shifts for all proton and carbon atoms, which could then be compared with experimental data to confirm the structure. Discrepancies between predicted and experimental shifts can sometimes provide insight into subtle conformational or electronic effects. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the bands observed in Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods. nih.gov The computed vibrational modes can be visualized to understand the specific atomic motions associated with each frequency. This aids in the assignment of experimental spectral bands to specific functional groups, such as C=N stretching of the oxazole ring, C-H bending of the aromatic rings, and the C-S stretching of the methylthio group. Comparing the calculated and experimental spectra can provide strong evidence for the proposed molecular structure. nih.gov

The following table illustrates the kind of data that would be generated from computational predictions of spectroscopic parameters for this compound. The values are hypothetical and for illustrative purposes only, as specific studies on this compound are not available.

| Spectroscopic Technique | Parameter | Computationally Predicted Value (Illustrative) | Corresponding Structural Feature |

| ¹³C NMR | Chemical Shift (δ) | ~150-160 ppm | C2 of oxazole ring (bonded to Br) |

| ¹³C NMR | Chemical Shift (δ) | ~120-140 ppm | Aromatic carbons |

| ¹H NMR | Chemical Shift (δ) | ~7.0-8.0 ppm | Aromatic protons |

| ¹H NMR | Chemical Shift (δ) | ~2.5 ppm | Methyl protons of the methylthio group |

| FT-IR | Vibrational Frequency (cm⁻¹) | ~1600-1650 cm⁻¹ | C=N stretching of the oxazole ring |

| FT-IR | Vibrational Frequency (cm⁻¹) | ~600-700 cm⁻¹ | C-Br stretching |

| FT-IR | Vibrational Frequency (cm⁻¹) | ~650-750 cm⁻¹ | C-S stretching |

Applications As Synthetic Intermediates and Building Blocks in Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Systems and Polyoxazoles

The inherent reactivity of the 2-bromo substituent on the oxazole (B20620) ring makes 2-Bromo-5-(4-(methylthio)phenyl)oxazole a key precursor for the synthesis of more complex heterocyclic systems. The bromine atom acts as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to functionalize 2-bromooxazoles. researchgate.net This methodology allows for the introduction of diverse aryl and heteroaryl groups at the 2-position, leading to the formation of intricate bi- and poly-heterocyclic frameworks. The 5-(4-(methylthio)phenyl) group can influence the electronic properties of the oxazole ring, potentially modulating the reactivity of the C-Br bond and providing a site for further chemical modification.

Furthermore, 2-bromo-5-aryloxazoles are valuable building blocks for the synthesis of polyoxazoles, a class of natural products and synthetic compounds with significant biological activities. mdpi.com The iterative coupling of such monomers can lead to the construction of extended, rigid-rod-like structures with defined electronic and photophysical properties. The synthesis of polyoxazoles can be achieved through metal-free cycloaddition polymerizations or through sequential cross-coupling strategies. researchgate.net

Table 1: Representative Cross-Coupling Reactions for the Elaboration of 2-Bromooxazoles

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 2-Aryl-5-(4-(methylthio)phenyl)oxazole |

| Stille Coupling | Organostannane | Pd catalyst | 2-Substituted-5-(4-(methylthio)phenyl)oxazole |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 2-Alkynyl-5-(4-(methylthio)phenyl)oxazole |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 2-Amino-5-(4-(methylthio)phenyl)oxazole |

Role in Diversity-Oriented Synthesis (DOS) for Compound Libraries

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and drug discovery. Halogenated heterocycles like this compound are powerful scaffolds in DOS due to their ability to undergo a multitude of transformations. nih.govamanote.com The presence of two distinct reactive sites—the C-Br bond and the 4-(methylthio)phenyl group—allows for a divergent synthetic approach.

Starting from this central core, a library of compounds can be generated by first performing a cross-coupling reaction at the 2-position with a set of diverse building blocks. Subsequently, the methylthio group on the phenyl ring can be oxidized to a sulfoxide (B87167) or sulfone, or potentially cleaved to a phenol, introducing another layer of diversity. This strategy enables the rapid exploration of chemical space around the oxazole core. nih.gov The development of versatile routes to oxazole-5-amides and other derivatives further highlights the utility of such building blocks in creating libraries of potential bioactive molecules. nih.gov

Table 2: Potential Diversification Pathways in DOS

| Initial Scaffold | Reaction at C2-Br | Subsequent Reaction at Methylthio Group | Resulting Compound Class |

| This compound | Suzuki Coupling with various boronic acids | Oxidation to sulfoxide | 2,5-Diaryl-oxazoles with a sulfoxide moiety |

| This compound | Sonogashira Coupling with various alkynes | Oxidation to sulfone | 2-Alkynyl-5-aryl-oxazoles with a sulfone moiety |

| This compound | Buchwald-Hartwig Amination with various amines | - | 2-Amino-5-(4-(methylthio)phenyl)oxazoles |

Precursor to Highly Functionalized Molecules through Further Transformations

The synthetic utility of this compound extends beyond its direct use in coupling reactions. The bromo and methylthio functionalities can be transformed into a variety of other chemical groups, making it a precursor to a wide range of highly functionalized molecules.

The bromine atom can be replaced by a variety of nucleophiles through SNAr reactions or can be involved in metal-halogen exchange to generate a lithiated or magnesiated oxazole, which can then react with various electrophiles. tum.de This allows for the introduction of alkyl, acyl, and other functional groups at the 2-position.

On the other hand, the methylthio group (-SMe) is a versatile functional group that can be oxidized to the corresponding sulfoxide (-S(O)Me) or sulfone (-SO2Me). These oxidized sulfur functionalities can act as leaving groups or participate in further reactions, such as the Ramberg-Bäcklund reaction. The presence of the sulfur atom also offers opportunities for metal-catalyzed C-S bond formation or cleavage.

Development of Novel Synthetic Methodologies Leveraging its Unique Structural Features

The specific substitution pattern of this compound makes it an interesting substrate for the development of new synthetic methods. For instance, its structure is suitable for investigating regioselective functionalization in the presence of multiple potential reaction sites. Methodologies that can selectively target the C-Br bond in the presence of the sulfur-containing aryl group, or vice versa, are of significant interest. researchgate.net

Furthermore, the electronic interplay between the electron-withdrawing bromine atom, the oxazole ring, and the electron-donating methylthio group on the phenyl ring can lead to unique reactivity profiles. This can be exploited in the design of novel catalytic cycles or reaction cascades. The development of efficient and regiocontrolled methods for the synthesis of such substituted oxazoles is an active area of research, with new protocols continually being reported. researchgate.netmdpi.comacs.org The insights gained from studying the reactivity of this compound can contribute to the broader field of heterocyclic chemistry.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-5-(4-(methylthio)phenyl)oxazole?

The compound can be synthesized via multi-step protocols involving cyclization, chalcone formation, and cycloaddition reactions. For example:

- Step 1 : Cyclize acetyl glycine with substituted aldehydes (e.g., 4-acetylbenzaldehyde) using acetic anhydride and sodium acetate to form oxazole intermediates .

- Step 2 : React intermediates with aromatic aldehydes under basic conditions to generate chalcones.

- Step 3 : Perform cyclization with hydrazine hydrate or brominating agents to introduce the bromo substituent . Reaction progress is monitored via TLC, and purity is confirmed using melting point analysis and HRMS .

Q. How is the structural integrity of this compound confirmed experimentally?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and planar configurations of the oxazole core and substituents .

- Hirschfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate crystallographic data .

- Spectroscopy : FT-IR for functional groups, H/C NMR for substituent positioning, and HRMS for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers optimize low yields in the final cyclization step?

Low yields (e.g., 18% in some MCR syntheses ) often arise from competing side reactions or unstable intermediates. Strategies include:

- Reaction condition tuning : Adjust catalyst loading (e.g., NaOH concentration ), temperature, or solvent polarity.

- Intermediate stabilization : Use protecting groups for reactive sites (e.g., bromine or thioether moieties) .

- High-throughput screening : Test diverse hydrazine derivatives or alternative bromination agents .

Q. What methodologies address contradictions in spectral data during characterization?

Discrepancies in NMR or mass spectra may stem from tautomerism or impurities. Resolve via:

- 2D NMR (COSY, NOESY) : Distinguish between rotational isomers or overlapping signals .

- DSC/TGA : Assess thermal stability and rule out solvent inclusion in crystallized samples .

- Computational validation : Compare experimental IR/UV-Vis data with DFT-simulated spectra .

Q. How can this compound serve as a scaffold for bioactive molecule development?

The bromo and methylthio groups enable diverse derivatization:

- Suzuki coupling : Replace bromine with aryl/heteroaryl groups for SAR studies .

- Thioether oxidation : Convert methylthio to sulfone/sulfoxide for enhanced solubility or target binding .

- Hybrid synthesis : Fuse with pyrazole or triazine cores to modulate electronic properties .

Q. What advanced techniques analyze its reactivity under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.